molecular formula C12H18N2O2 B13683482 Octahydro-1H-4,7-methanoindene-1,5-dicarboxamide

Octahydro-1H-4,7-methanoindene-1,5-dicarboxamide

Katalognummer: B13683482
Molekulargewicht: 222.28 g/mol
InChI-Schlüssel: YBTPUEUIKVLFIY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Octahydro-1H-4,7-methanoindene-1,5-dicarboxamide is a complex organic compound characterized by its unique tricyclic structure. This compound is known for its stability and potential applications in various scientific fields. It is a derivative of the parent compound octahydro-1H-4,7-methanoindene, which is a saturated hydrocarbon with a fused ring system.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of octahydro-1H-4,7-methanoindene-1,5-dicarboxamide typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of octahydro-1H-4,7-methanoindene.

    Reaction Conditions: These reactions are usually carried out under controlled temperatures and pressures, with specific catalysts to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chemical reactors and continuous flow processes. The use of automated systems ensures consistent quality and efficiency.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles like amines and alcohols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce more saturated hydrocarbons.

Wissenschaftliche Forschungsanwendungen

Octahydro-1H-4,7-methanoindene-1,5-dicarboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which octahydro-1H-4,7-methanoindene-1,5-dicarboxamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s unique structure allows it to fit into binding sites and modulate biological pathways, leading to its observed effects.

Vergleich Mit ähnlichen Verbindungen

    Octahydro-1H-4,7-methanoindene: The parent hydrocarbon compound.

    Hexahydro-4,7-methanoindan: A related compound with a similar ring structure.

    Tricyclo[5.2.1.0(2,6)]decane: Another tricyclic hydrocarbon with comparable properties.

Uniqueness: Octahydro-1H-4,7-methanoindene-1,5-dicarboxamide is unique due to the presence of carboxamide groups, which confer additional reactivity and potential biological activity. This distinguishes it from its parent compound and other similar hydrocarbons.

Eigenschaften

Molekularformel

C12H18N2O2

Molekulargewicht

222.28 g/mol

IUPAC-Name

tricyclo[5.2.1.02,6]decane-3,8-dicarboxamide

InChI

InChI=1S/C12H18N2O2/c13-11(15)7-2-1-6-8-3-5(10(6)7)4-9(8)12(14)16/h5-10H,1-4H2,(H2,13,15)(H2,14,16)

InChI-Schlüssel

YBTPUEUIKVLFIY-UHFFFAOYSA-N

Kanonische SMILES

C1CC(C2C1C3CC2CC3C(=O)N)C(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.